2-(2-Methylthiazol-4-yl)acetonitrile
Overview
Description
2-(2-Methylthiazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S.
Mechanism of Action
Mode of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets that result in these effects are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
As a thiazole derivative, it may exhibit a range of biological activities, but the specific molecular and cellular effects resulting from its action need further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile typically involves the reaction of 2-methylthiazole with acetonitrile in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(2-Methylthiazol-4-yl)acetonitrile has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methylthiazol-4-yl)acetonitrile include:
2-Aminothiazole: Another thiazole derivative with significant biological activity.
2-Methylthiazole: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.
Biological Activity
2-(2-Methylthiazol-4-yl)acetonitrile is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H6N2S, characterized by a thiazole ring substituted with a methyl group and an acetonitrile functional group. The positioning of the methyl group on the thiazole ring contributes to its specific reactivity and biological profile, influencing interactions with biological targets.
Research indicates that this compound exhibits various mechanisms of action, primarily through modulation of enzyme activities and receptor interactions.
Enzyme Inhibition
One prominent mechanism involves the inhibition of specific enzymes, such as helicases. Studies have shown that related compounds can act as allosteric inhibitors, binding to sites distinct from the active site, thereby altering enzyme activity without directly competing with substrate binding. This mode of action is crucial for developing selective therapeutic agents that minimize off-target effects .
Receptor Modulation
Additionally, this compound may influence receptor activity. For example, it has been suggested that similar thiazole derivatives can act on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. The modulation of these receptors could have implications for treating conditions like anxiety and depression .
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and antifungal properties.
Antimicrobial Activity
A range of studies have assessed the antimicrobial efficacy of thiazole derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 8 | Moderate |
Escherichia coli | 16 | Moderate |
Candida albicans | 32 | Weak |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various thiazole derivatives, including this compound. Results indicated that it exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 16 µg/mL .
- Receptor Interaction Studies : In another study focusing on mGluR modulation, researchers utilized fluorescent ligands based on thiazole structures to investigate their binding affinities and effects on intracellular calcium signaling. The results highlighted the potential for using such compounds in therapeutic applications targeting neurological pathways .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPXHYYGOAFSEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368071 | |
Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13458-33-8 | |
Record name | (2-Methyl-1,3-thiazol-4-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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